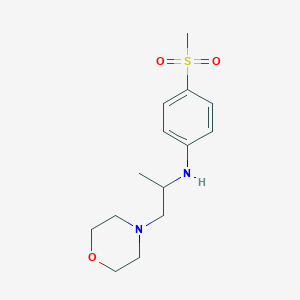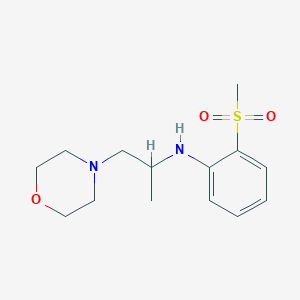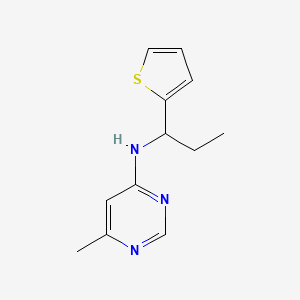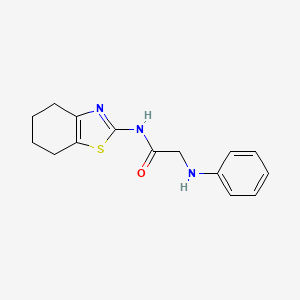![molecular formula C13H18FNO2S B7588211 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine](/img/structure/B7588211.png)
1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 4-fluorophenyl group via a sulfonylpropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-(pyrrolidin-1-yl)propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The fluorophenyl group can be reduced under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced fluorophenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The fluorophenyl group can enhance the compound’s binding affinity to its target, thereby increasing its potency.
Comparaison Avec Des Composés Similaires
- 1-[3-(4-Chlorophenyl)sulfonylpropyl]pyrrolidine
- 1-[3-(4-Bromophenyl)sulfonylpropyl]pyrrolidine
- 1-[3-(4-Methylphenyl)sulfonylpropyl]pyrrolidine
Comparison: 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity, making it potentially more effective than its chloro, bromo, or methyl analogs.
Propriétés
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylpropyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2S/c14-12-4-6-13(7-5-12)18(16,17)11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQMSCIBVONNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(2-Methylphenyl)ethylamino]propanoic acid](/img/structure/B7588137.png)
![4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7588149.png)
![6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid](/img/structure/B7588157.png)

![Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate](/img/structure/B7588170.png)

![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B7588176.png)

![(3,5-Dimethoxyphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7588190.png)
![3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7588196.png)

![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7588205.png)
![5-Chloro-6-[(4-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588220.png)
![3-[(3-Bromophenyl)methylcarbamoylamino]propanoic acid](/img/structure/B7588224.png)
